molecular formula C46H65N13O11S2 B344493 Felypressin CAS No. 56-59-7

Felypressin

Cat. No. B344493
CAS RN: 56-59-7
M. Wt: 1040.2 g/mol
InChI Key: SFKQVVDKFKYTNA-DZCXQCEKSA-N
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Description

Felypressin is a synthetic nonapeptide that is chemically related to vasopressin, the posterior pituitary hormone . It is a non-catecholamine vasoconstrictor used in local anesthetic injections for dental use . It is added to some local anesthetics such as prilocaine in a concentration of 0.03 IU/ml .


Synthesis Analysis

Felypressin is a synthetic analog of lypressin or vasopressin with a greater vasoconstrictor activity than antidiuretic action . It is a synthetic vasoconstrictor substance that changes 2 tyrosines of vasopressin to phenylalanine and 8 arginine to lysine .


Molecular Structure Analysis

Felypressin is a synthetic nonapeptide comprising cysteinyl, phenylalanyl, phenylalanyl, glutaminyl, asparaginyl, cysteinyl, prolyl, lysyl, and glycinamide residues in sequence, with a disulfide bridge joining the two cysteine residues .


Chemical Reactions Analysis

Felypressin binds to the vasopressin receptor V1a . This causes contraction of the smooth muscle in the vascular bed, especially capillaries, small arterioles, and venules .


Physical And Chemical Properties Analysis

Felypressin has a chemical formula of C46H65N13O11S2 and a molar mass of 1040.22 g/mol . It is a solid substance that is soluble in water .

Scientific Research Applications

Hemostatic Applications in Dentistry

Felypressin is primarily used as a hemostatic agent in dental procedures. It is a synthetic analog of vasopressin with greater vasoconstrictor activity, which helps to control bleeding during dental surgeries by constricting blood vessels .

Cardiovascular Research

Studies have explored the cardiovascular effects of Felypressin, particularly its impact on arterial pressure in normotensive and hypertensive patients. It has been compared with epinephrine to analyze its suitability as a vasoconstrictor for hypertensive patients .

Anesthesia Adjunct

In anesthesia, Felypressin is used in combination with local anesthetics like prilocaine to reduce bleeding and prolong the duration of anesthesia. This combination is especially recommended for older adults where tachycardia needs to be avoided .

Septic Shock Treatment

As an analog of vasopressin, Felypressin has been studied for its potential in treating septic shock. Research indicates that vasopressin analogs can promote hemodynamic stabilization in septic shock patients .

Myocardial Ischemia Studies

Animal studies have indicated that Felypressin may cause myocardial ischemia and reduced coronary blood flow, which provides important insights into its safety profile and potential cardiovascular risks .

Dental Vasoconstrictor

Felypressin is used as a vasoconstrictor in dental anesthetics to minimize bleeding and maintain a clear surgical field. Its efficacy and safety profile make it a valuable tool for dental practitioners .

Pharmacokinetics and Dynamics

Research into the pharmacokinetics and dynamics of Felypressin helps understand its absorption, distribution, metabolism, and excretion, which is crucial for optimizing its clinical use .

Alternative to Epinephrine

Felypressin serves as an alternative to epinephrine for patients who are sensitive to catecholamines, offering a safer option for those with cardiovascular concerns .

Safety and Hazards

Felypressin is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of fire, the substance may form hazardous decomposition products: Carbon-, sulphur- and nitrogen oxides .

properties

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H65N13O11S2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKQVVDKFKYTNA-DZCXQCEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H65N13O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048599
Record name Felypressin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1040.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Felypressin binds to the vasopressin receptor V1a. This causes contraction of the smooth muscle in the vascular bed, especially capillaries, small arterioles and venules.
Record name Felypressin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00093
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Felypressin

CAS RN

56-59-7
Record name Felypressin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Felypressin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00093
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Felypressin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Felypressin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.257
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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